molecular formula C24H19ClN4O3S B2954964 2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-cyclopentylbenzofuro[3,2-d]pyrimidin-4(3H)-one CAS No. 1029790-82-6

2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-cyclopentylbenzofuro[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2954964
CAS No.: 1029790-82-6
M. Wt: 478.95
InChI Key: WBDYNFILCKOUOA-UHFFFAOYSA-N
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Description

2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-cyclopentylbenzofuro[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C24H19ClN4O3S and its molecular weight is 478.95. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Activities

Compounds with related structures have been synthesized and evaluated for their antibacterial and antifungal activities. For instance, a series of derivatives synthesized through a multi-component reaction exhibited moderate to excellent growth inhibition of bacteria and fungi, highlighting their potential as leads for the development of new antimicrobial agents (Ashok et al., 2007). Similarly, other studies have focused on the synthesis of heterocyclic derivatives with antimicrobial properties, indicating a promising avenue for the discovery of new therapeutic agents (El-sayed et al., 2017).

Anticancer Activities

Some related compounds have been explored for their anticancer properties. The structure-activity relationship (SAR) studies of certain derivatives have led to the identification of novel apoptosis inducers, showing effectiveness against breast and colorectal cancer cell lines. This suggests their potential utility as anticancer agents, with further research needed to fully understand their mechanisms of action and therapeutic potential (Zhang et al., 2005).

Antiproliferative Evaluation

Research has also been conducted on the antiproliferative evaluation of new pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives. Such compounds were synthesized and tested for their activity against human breast cancer and nonmalignant cell lines, showing that structural modifications can significantly impact their biological activities. This underscores the potential of these compounds in cancer therapy, with specific derivatives demonstrating potent effects indicative of their apoptotic cell death induction capabilities (Atapour-Mashhad et al., 2017).

Properties

IUPAC Name

2-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-cyclopentyl-[1]benzofuro[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN4O3S/c25-15-7-5-6-14(12-15)22-26-19(32-28-22)13-33-24-27-20-17-10-3-4-11-18(17)31-21(20)23(30)29(24)16-8-1-2-9-16/h3-7,10-12,16H,1-2,8-9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBDYNFILCKOUOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC5=NC(=NO5)C6=CC(=CC=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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